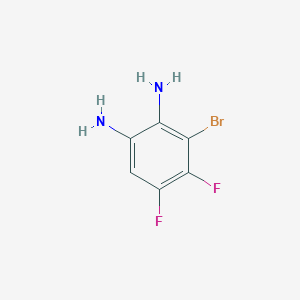

3-Bromo-4,5-difluorobenzene-1,2-diamine

Overview

Description

Scientific Research Applications

Technological Synthesis

- 3-Bromo-4,5-difluorobenzene-1,2-diamine can be synthesized from m-phenylene diamine using methods like the Schiemann reaction and bromination, achieving high yields and purity (Z. He-ping, 2005).

Photo-fragmentation Studies

- This compound is a subject in studies like the C–Br photo-fragmentation of bromofluorobenzenes, investigated using ab initio methods (O. Borg, 2007).

Electromagnetic Studies

- Research on the electromagnetic properties of halobenzenes like this compound is also significant, especially in understanding their vibrational spectra (B. V. Reddy & G. Rao, 1994).

Organic Synthesis

- The compound is utilized in organic synthesis, demonstrating its utility in forming various derivatives, especially in the creation of polyimides and other complex organic molecules (J. Choi, Kun Cho, T. Yoon, 2010).

Structural Chemistry

- In structural chemistry, this compound contributes to the study of hydrogen bonding and molecular structures, aiding in the understanding of more complex chemical systems (D. Geiger, D. Parsons, 2014).

Safety and Hazards

Mechanism of Action

Mode of Action

Similar compounds often act through electrophilic aromatic substitution reactions . In such reactions, the compound forms a sigma-bond with the target, generating a positively charged intermediate. This intermediate then undergoes a second reaction where a proton is removed, yielding a substituted benzene ring .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Bromo-4,5-difluorobenzene-1,2-diamine. For instance, certain conditions may enhance or inhibit the compound’s interaction with its targets .

properties

IUPAC Name |

3-bromo-4,5-difluorobenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrF2N2/c7-4-5(9)2(8)1-3(10)6(4)11/h1H,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNCMGLEYLDJKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)Br)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2895080.png)

![(1R,5S)-3-methoxy-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2895081.png)

![7-phenyl-3-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2895086.png)

![3-methyl-N-(phenethylcarbamothioyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2895089.png)

![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(2-methylphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2895095.png)

![2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2895096.png)